2-(dimethylamino)-N-(2-nitrophenyl)acetamide;hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-N-(2-nitrophenyl)acetamide;hydrochloride typically involves the reaction of 2-nitroaniline with dimethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 2-nitroaniline is reacted with acetic anhydride to form N-(2-nitrophenyl)acetamide.
Step 2: N-(2-nitrophenyl)acetamide is then reacted with dimethylamine to form 2-(dimethylamino)-N-(2-nitrophenyl)acetamide.
Step 3: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)-N-(2-nitrophenyl)acetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Common nucleophiles include halides, thiols, and amines.
Major Products Formed
Oxidation: Formation of N-(2-nitrophenyl)acetamide.
Reduction: Formation of 2-(dimethylamino)-N-(2-aminophenyl)acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-(dimethylamino)-N-(2-nitrophenyl)acetamide;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)-N-(2-nitrophenyl)acetamide;hydrochloride involves its interaction with specific molecular targets. The dimethylamino group and the nitrophenyl group play key roles in its activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-(dimethylamino)-N-(2-nitrophenyl)acetamide;hydrochloride can be compared with other similar compounds, such as:
N-(2-nitrophenyl)acetamide: Lacks the dimethylamino group, resulting in different chemical properties and reactivity.
2-(dimethylamino)-N-(2-aminophenyl)acetamide: Contains an amino group instead of a nitro group, leading to different biological activity and applications.
2-(dimethylamino)-N-(4-nitrophenyl)acetamide: The nitro group is positioned differently on the phenyl ring, affecting its chemical behavior and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(dimethylamino)-N-(2-nitrophenyl)acetamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3.ClH/c1-12(2)7-10(14)11-8-5-3-4-6-9(8)13(15)16;/h3-6H,7H2,1-2H3,(H,11,14);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNJZFMLGJBOHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC=CC=C1[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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